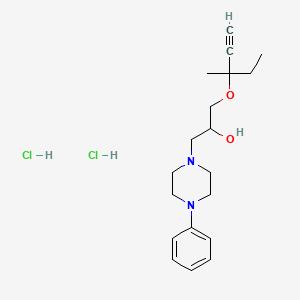

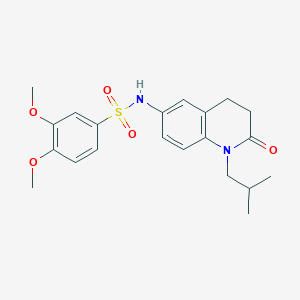

![molecular formula C23H23N3O3S2 B2688821 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide CAS No. 1260925-54-9](/img/structure/B2688821.png)

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-phenylpropyl)acetamide” is a complex organic molecule. It contains a total of 60 bonds, including 35 non-H bonds, 19 multiple bonds, 9 rotatable bonds, and 3 double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′-(1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl)diacetate (TDPPA) were synthesized and then loaded in graphene aerogels .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a thieno[3,2-d]pyrimidin-1-yl group, a thiophen-2-yl group, and a phenylpropyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been used in the development of high-performance anode materials for lithium-ion batteries .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Analgesic and Anti-inflammatory Activities : Research has highlighted the synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones and their analogs, demonstrating significant analgesic and anti-inflammatory properties. These compounds were evaluated against acetylsalicylic acid standards, showing comparable activities. This underlines the potential of thieno[3,2-d]pyrimidine derivatives in developing new therapeutic agents targeting pain and inflammation management without focusing on their dosage or side effects (Cannito et al., 1990).

Anticancer Activities : The synthesis of novel thieno[3,2-d]pyrimidine derivatives has been explored for their potential antitumor activities. Certain derivatives have shown potent anticancer effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings suggest that modifying the thieno[3,2-d]pyrimidine scaffold could yield promising candidates for cancer therapy research (Hafez & El-Gazzar, 2017).

Green Synthesis Approaches

Catalytic Four-Component Synthesis : A green chemistry approach has been developed for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a step-economical and environmentally friendly method. This approach emphasizes reduced catalyst loading and simplified purification, contributing to sustainable chemical synthesis practices. Such advancements in synthesis methods pave the way for more efficient production of thieno[3,2-d]pyrimidine derivatives for further scientific exploration (Shi et al., 2018).

Molecular Structure and Nonlinear Optical Properties

Structural and Optical Exploration : Studies have also delved into the structural parameters and electronic properties of thiopyrimidine derivatives. The significant interest in pyrimidine rings stems from their prevalence in DNA and RNA. Research comparing density functional theory (DFT) and experimental studies on thiopyrimidine derivatives has opened new avenues in medicine and nonlinear optics (NLO), suggesting these compounds could have applications beyond pharmacology, including optoelectronic technologies (Hussain et al., 2020).

Propriétés

IUPAC Name |

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c27-20(24-12-4-8-17-6-2-1-3-7-17)16-26-19-11-15-31-21(19)22(28)25(23(26)29)13-10-18-9-5-14-30-18/h1-3,5-7,9,11,14-15,19,21H,4,8,10,12-13,16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOKOMKDLJGBUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2688738.png)

![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)

![1-(4-Tert-butylphenyl)-2-[2-(dimethylamino)ethyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2688741.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2688746.png)

![6-Chloro-2-[3-(1,3-diphenylpyrazol-4-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2688750.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)